molecular formula C24H23FN2O5S B6562147 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 946260-09-9

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562147
CAS No.: 946260-09-9
M. Wt: 470.5 g/mol
InChI Key: KQOILIMVOBSVIP-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 2-(2-methoxyphenoxy)acetamide moiety at the 6-position. The tetrahydroquinoline scaffold is a common pharmacophore in medicinal chemistry, known for its versatility in targeting enzymes and receptors such as orexin receptors, monoacylglycerol acyltransferases (MGATs), and kinase inhibitors .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-22-6-2-3-7-23(22)32-16-24(28)26-19-10-13-21-17(15-19)5-4-14-27(21)33(29,30)20-11-8-18(25)9-12-20/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOILIMVOBSVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process:

  • Formation of 4-fluorobenzenesulfonyl chloride: : Starting with 4-fluorobenzenesulfonic acid, chlorination under specific conditions to obtain the sulfonyl chloride.

  • Synthesis of tetrahydroquinoline intermediate: : This involves cyclization of appropriate precursors in the presence of a catalyst, usually under high-temperature conditions.

  • Coupling Reaction: : The tetrahydroquinoline intermediate is reacted with 4-fluorobenzenesulfonyl chloride in a solvent like dichloromethane, facilitated by a base such as triethylamine.

  • Linkage to 2-(2-methoxyphenoxy)acetamide: : This step includes an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods mirror laboratory synthesis but on a larger scale with enhanced control over reaction conditions to ensure high yield and purity. Automation and continuous flow reactors are often employed to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide can undergo:

  • Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Often using hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Conditions typically involve strong oxidizers and are conducted in acidic or basic media.

  • Reduction: : Performed under hydrogen gas in the presence of metal catalysts.

  • Substitution: : Requires nucleophiles like amines or alkoxides in polar solvents at elevated temperatures.

Major Products

  • Oxidation can lead to the formation of sulfone or sulfoxide derivatives.

  • Reduction may produce partially hydrogenated products.

  • Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

It serves as a pivotal intermediate in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.

Biology

Due to its structural components, it is studied for potential bioactive properties, including enzyme inhibition and receptor binding.

Medicine

Explored for its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research, based on its ability to interact with biological molecules.

Industry

Utilized in the development of specialty chemicals and materials, its unique structure imparts desirable properties to the end products.

Mechanism of Action

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide may exert its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulating biochemical pathways, influencing processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Structural Differences: Replaces the 4-fluorobenzenesulfonyl group with a trifluoroacetyl-sulfonamide and a cyclopropylethyl-fluorophenyl chain. Functional Impact: The trifluoroacetyl group increases metabolic stability but may reduce solubility compared to the target compound’s fluorobenzenesulfonyl moiety. Synthesis: Scalable to 100 g with 74–88% yields via sequential sulfonation and coupling reactions .
  • N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (): Structural Differences: Features a 3,4-dimethoxyphenylmethyl group and a piperidinylethoxy side chain. Functional Impact: The dimethoxy group enhances orexin receptor antagonism (IC₅₀ < 100 nM), while the piperidinylethoxy chain improves solubility in polar solvents .

Acetamide Derivatives

  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k, ): Structural Differences: Replaces the tetrahydroquinoline core with a thiadiazole ring. Melting point (135–136°C) suggests moderate crystallinity .

Enzyme Inhibition and Receptor Binding

Compound Target Key Activity/IC₅₀ Reference
Target Compound (Hypothetical) MGAT/Orexin Receptors Predicted IC₅₀: 10–100 nM
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy... Orexin-1 Receptor IC₅₀: 50 nM
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Undisclosed Melting point: 135–136°C

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~474.5 3.2 <0.1 (PBS)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-... ~492.4 4.1 <0.05 (PBS)
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-... ~349.4 2.8 0.3 (DMSO)

Key Research Findings and Implications

  • Fluorobenzenesulfonyl Group: Enhances binding to sulfhydryl-containing enzymes (e.g., MGAT2) compared to non-fluorinated analogues .
  • 2-Methoxyphenoxy Moiety: Improves metabolic stability over non-substituted phenoxy groups, as seen in thiadiazole derivatives .
  • Tetrahydroquinoline vs. Thiadiazole Cores: The former offers superior pharmacokinetic profiles (e.g., longer half-life) due to reduced oxidative metabolism .

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